1-(Methanesulfonylmethyl)naphthalene

Description

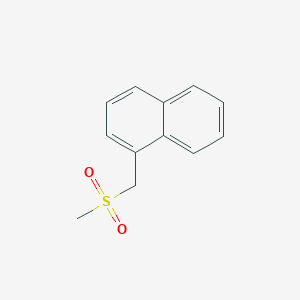

Structure

3D Structure

Properties

IUPAC Name |

1-(methylsulfonylmethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-15(13,14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWFAAUJPDWQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Methanesulfonylmethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1-(Methanesulfonylmethyl)naphthalene would provide crucial information about the electronic environment of the protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the methylene (B1212753) bridge (-CH₂-), and the methyl group (-CH₃) of the methanesulfonyl moiety.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene H | 7.0 - 8.5 | Multiplet | - |

| Methylene (-CH₂-) | 4.0 - 5.0 | Singlet | - |

| Methyl (-CH₃) | 2.5 - 3.5 | Singlet | - |

The aromatic protons would appear in the downfield region (7.0-8.5 ppm) as a complex multiplet pattern due to spin-spin coupling between adjacent protons on the naphthalene ring system. The methylene protons, being adjacent to both the electron-withdrawing sulfonyl group and the aromatic naphthalene ring, would likely resonate as a singlet in the range of 4.0-5.0 ppm. The methyl protons of the methanesulfonyl group would also appear as a singlet, typically in the region of 2.5-3.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Naphthalene C (aromatic) | 120 - 140 |

| Methylene C (-CH₂-) | 50 - 60 |

| Methyl C (-CH₃) | 35 - 45 |

The ten carbon atoms of the naphthalene ring would produce a series of peaks in the aromatic region of the spectrum (120-140 ppm). The exact chemical shifts would depend on the substitution pattern and the electronic effects of the methanesulfonylmethyl group. The methylene carbon would be expected to appear in the range of 50-60 ppm, and the methyl carbon of the sulfonyl group would likely be observed between 35 and 45 ppm.

Advanced NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the naphthalene ring. Heteronuclear Single Quantum Coherence (HSQC) would establish direct one-bond correlations between protons and their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be critical for identifying long-range (two- and three-bond) correlations, which would help to connect the methanesulfonylmethyl substituent to the naphthalene core.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups.

Expected FT-IR Data:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C | Aromatic Ring Stretching | 1500 - 1600 |

| S=O | Asymmetric Stretching | 1300 - 1350 |

| S=O | Symmetric Stretching | 1120 - 1160 |

Key absorptions would include the characteristic aromatic C-H stretching bands above 3000 cm⁻¹ and the aliphatic C-H stretching of the methyl and methylene groups below 3000 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region. Crucially, the presence of the sulfonyl group would be confirmed by strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations, typically found in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₂H₁₂O₂S. The theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is a key identifier for the compound, distinguishing it from other molecules with the same nominal mass.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₂H₁₂O₂S | 220.0558 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint that reveals structural information. For this compound, the fragmentation is expected to be driven by the stability of the naphthalene ring and the nature of the sulfone group.

The molecular ion peak (M⁺•) at m/z 220 would be observed. The most prominent fragmentation pathway would likely involve the cleavage of the C-S bond, leading to the formation of a highly stable naphthylmethyl cation. This cation is resonance-stabilized and is often the base peak in the spectra of 1-substituted methylnaphthalene derivatives. Other significant fragments would arise from the cleavage of the sulfonyl group.

A proposed fragmentation pattern is detailed in the table below.

| Proposed Fragment Ion | Formula | m/z (Mass/Charge Ratio) | Proposed Origin |

|---|---|---|---|

| Molecular Ion | [C₁₂H₁₂O₂S]⁺• | 220 | Parent Molecule |

| Naphthylmethyl Cation | [C₁₁H₉]⁺ | 141 | Cleavage of the C-S bond with loss of •SO₂CH₃ |

| Methanesulfonyl Radical Loss | [C₁₁H₉CH₂]⁺ | 141 | Loss of •SO₂CH₃ |

| Methyl Radical Loss | [C₁₁H₉SO₂]⁺ | 205 | Loss of •CH₃ from the molecular ion |

| Sulfur Dioxide Loss | [C₁₂H₁₂]⁺• | 156 | Rearrangement and loss of SO₂ from the molecular ion |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule and its interaction with light.

The chromophore in this compound is the naphthalene ring system. Naphthalene itself exhibits a characteristic UV absorption spectrum with multiple bands arising from π-π* transitions. The methanesulfonylmethyl (-CH₂SO₂CH₃) group acts as an auxochrome. However, because it is separated from the aromatic π-system by a methylene (-CH₂) bridge, its electronic influence on the chromophore is minimal. This insulation prevents direct conjugation.

| Compound | Approximate λmax (nm) in Nonpolar Solvent | Transition Type |

|---|---|---|

| Naphthalene (Reference) | ~221, ~275, ~312 | π → π |

| This compound (Expected) | ~220-225, ~275-280, ~310-315 | π → π |

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov The naphthalene moiety is the fluorophore, responsible for the emission of light after electronic excitation. Similar to its effect on UV absorption, the non-conjugated methanesulfonylmethyl substituent is not expected to dramatically alter the fundamental fluorescence properties of the naphthalene core. mdpi.comniscpr.res.in

The fluorescence emission spectrum of this compound should exhibit the characteristic structured emission of a naphthalene derivative. The emission maximum (λₑₘ) is predicted to be in the typical range for 1-alkylnaphthalenes. The quantum yield and fluorescence lifetime may be subtly influenced by the substituent, but significant quenching or enhancement effects are unlikely as the heavy sulfur atom is insulated from the fluorophore. researchgate.net

| Compound | Excitation λmax (nm) (Approximate) | Emission λmax (nm) (Approximate Range) |

|---|---|---|

| Naphthalene (Reference) | ~312 | ~320-350 |

| This compound (Expected) | ~310-315 | ~320-355 |

Computational and Theoretical Chemistry of 1 Methanesulfonylmethyl Naphthalene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. samipubco.com It is particularly effective for optimizing molecular geometries and mapping potential energy surfaces. The core principle of DFT is to use the electron density, a function of only three spatial coordinates, to determine the properties of a system, which is computationally less intensive than wave-function-based methods.

For 1-(Methanesulfonylmethyl)naphthalene, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to find the lowest energy conformation. researchgate.net This process, known as geometry optimization, iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to a stable molecular structure. samipubco.comchemrevlett.com The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

By calculating the energy for various molecular arrangements, DFT can map out the energy landscape. This landscape is crucial for identifying stable isomers, transition states between them, and the energy barriers for conformational changes, such as rotation around the C-S and C-C single bonds of the methanesulfonylmethyl group.

Illustrative Optimized Geometrical Parameters: Due to the absence of specific published data for this compound, the following table presents hypothetical but plausible geometrical parameters based on DFT calculations of similar aromatic sulfone molecules. researchgate.net

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | Naphthyl-CH2 | 1.51 Å |

| CH2-S | 1.81 Å | |

| S=O (avg.) | 1.45 Å | |

| S-CH3 | 1.78 Å | |

| Bond Angle | Naphthyl-CH2-S | 110.5° |

| O=S=O | 118.5° | |

| CH2-S-CH3 | 104.0° | |

| Dihedral Angle | C(Naphthyl)-C-S-C | ~60° (gauche) or ~180° (anti) |

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of molecules. mdpi.com It is defined as the work done in bringing a unit positive charge from infinity to a point in the vicinity of the molecule. The MESP is mapped onto the molecule's electron density surface to visualize regions of positive and negative electrostatic potential. researchgate.net

For an organic molecule like this compound, an MESP analysis would reveal:

Electron-rich regions (negative potential): These are typically found around electronegative atoms and are susceptible to electrophilic attack. In this molecule, the oxygen atoms of the sulfone group would exhibit a strong negative potential, indicating their role as hydrogen bond acceptors or sites for interaction with electrophiles. mdpi.com The π-system of the naphthalene (B1677914) ring also represents a region of negative potential, though less intense than that of the oxygen atoms. mdpi.com

Electron-deficient regions (positive potential): These areas are prone to nucleophilic attack. The hydrogen atoms, particularly those on the methyl and methylene (B1212753) groups adjacent to the electron-withdrawing sulfone group, would show a positive potential.

Neutral regions: These areas have a near-zero potential and are generally less reactive.

MESP analysis provides a robust, visual framework for understanding intermolecular interactions, molecular recognition, and the initial steps of chemical reactions. rsc.org

Computational Spectroscopy

Computational methods can simulate various types of spectra, providing a powerful tool for structure elucidation and comparison with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict NMR chemical shifts with considerable accuracy, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.ma

This method solves the issue of gauge-dependence in magnetic property calculations by using basis functions that inherently include the magnetic field. When combined with DFT (e.g., at the B3LYP level), the GIAO method can produce chemical shifts for ¹H and ¹³C nuclei that correlate well with experimental values, often with errors of less than 0.2 ppm for ¹H and 3 ppm for ¹³C after empirical scaling. acs.orgnih.gov For complex molecules where spectral overlap is an issue, predicted shifts can be invaluable for making unambiguous assignments. rsc.orgresearchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts: The following table provides hypothetical ¹³C NMR chemical shifts for key carbon atoms in this compound, as would be predicted by a GIAO-DFT calculation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Naphthyl C1 (substituted) | 132.5 |

| Naphthyl C2 | 128.8 |

| Naphthyl C8a | 134.0 |

| Methylene (-CH2-) | 62.1 |

| Methyl (-CH3) | 43.5 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.com It is the workhorse method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, a TD-DFT calculation would predict the electronic transitions, primarily π-π* transitions within the naphthalene ring system. nih.gov The calculations can reveal how the methanesulfonylmethyl substituent perturbs the electronic structure of the naphthalene chromophore, potentially causing shifts in the absorption maxima compared to unsubstituted naphthalene. nih.gov Such simulations are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule. mdpi.com

Illustrative Predicted UV-Vis Absorption Data: This table presents plausible UV-Vis absorption data for this compound in a solvent like methanol, as might be simulated using TD-DFT.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Character |

| S0 → S1 | 315 | 0.08 | π → π |

| S0 → S2 | 285 | 0.35 | π → π |

| S0 → S3 | 230 | 0.95 | π → π* |

Conformational Analysis and Molecular Dynamics Simulations (Hypothetical, based on general computational chemistry)

The flexibility of the methanesulfonylmethyl side chain in this compound makes conformational analysis essential for a complete understanding of its properties. The molecule possesses several rotatable single bonds, primarily the Naphthyl-CH₂ bond and the CH₂-S bond. Rotation around these bonds gives rise to different conformers with varying energies.

A systematic conformational search could be performed using molecular mechanics or DFT to identify the low-energy conformers. The results would likely indicate the presence of several stable structures, potentially differing in the orientation of the sulfone group relative to the naphthalene ring.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. arxiv.orgmdpi.com In an MD simulation, the classical equations of motion are solved for all atoms in the system, yielding a trajectory that describes their positions and velocities as a function of time. documentsdelivered.com This approach, often employing a force field optimized for aromatic and sulfone compounds, would allow for the exploration of the conformational space at a given temperature. nih.gov MD simulations can reveal the preferred conformations in solution, the rates of interconversion between them, and how the molecule interacts with its environment, providing a dynamic picture that complements the static view from quantum chemical calculations. mdpi.com For a molecule like this, MD could elucidate the flexibility of the side chain and its preferred orientations relative to the bulky naphthalene core.

Reactivity and Transformation Pathways of 1 Methanesulfonylmethyl Naphthalene

Reactions at the Naphthalene (B1677914) Core

The presence of the methanesulfonylmethyl group significantly influences the reactivity of the naphthalene ring, particularly in electrophilic aromatic substitution reactions. Its electron-withdrawing nature deactivates the ring towards electrophilic attack compared to unsubstituted naphthalene.

Electrophilic Aromatic Substitution (SEAr) on the Naphthalene Moiety

Electrophilic aromatic substitution on naphthalene derivatives is a well-established method for introducing a variety of functional groups. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

The methanesulfonylmethyl (-CH₂SO₂CH₃) group is characterized as an electron-withdrawing group due to the strong inductive effect of the sulfonyl moiety. wikipedia.org In electrophilic aromatic substitution reactions, such electron-withdrawing groups deactivate the aromatic ring and direct incoming electrophiles to specific positions. wikipedia.orgvaia.com For 1-substituted naphthalenes with electron-withdrawing groups, electrophilic attack is generally disfavored at the ortho (position 2 and 8) and para (position 4) positions of the substituted ring. Consequently, substitution is predicted to occur on the unsubstituted ring, primarily at the 5- and 8-positions, which are the α-positions of the second ring and are electronically favored for attack. vaia.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(Methanesulfonylmethyl)naphthalene

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃/H₂SO₄ | 1-(Methanesulfonylmethyl)-5-nitronaphthalene and 1-(Methanesulfonylmethyl)-8-nitronaphthalene |

| Halogenation | Br₂/FeBr₃ | 1-Bromo-5-(methanesulfonylmethyl)naphthalene and 1-Bromo-8-(methanesulfonylmethyl)naphthalene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Acyl-5-(methanesulfonylmethyl)naphthalene and 1-Acyl-8-(methanesulfonylmethyl)naphthalene |

Note: The predictions in this table are based on the general principles of electrophilic aromatic substitution on naphthalene with deactivating groups and await experimental verification.

Nucleophilic Reactions

Due to the electron-rich nature of the naphthalene core, it is generally resistant to nucleophilic aromatic substitution. However, reactions with powerful nucleophiles or under conditions that generate radical anions can lead to transformations. While specific studies on this compound with sodium naphthalenide were not found, the general reactivity of aromatic sulfones with strong reducing agents suggests that reduction of the sulfonyl group or cleavage of the C-S bond could be possible pathways. wikipedia.org

Oxidative Transformations

The naphthalene ring of this compound is susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of phthalic acid derivatives. However, the methanesulfonylmethyl group itself is generally resistant to oxidation. Studies on the oxidation of aryl methyl sulfoxides to aryl methyl sulfones indicate the sulfone group is a stable oxidation state. acs.orgresearchgate.net The oxidation of aryl sulfones to sulfonic acids has been reported under specific conditions, such as in microdroplets, particularly when a strong electron-donating group is present on the aromatic ring. acs.org Given the electron-withdrawing nature of the methanesulfonylmethyl group, oxidation of the sulfone in this compound would likely require harsh conditions.

Reductive Transformations

The naphthalene core can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) and decalin (decahydronaphthalene) derivatives. The specific conditions of hydrogenation (catalyst, temperature, pressure) will influence the degree of reduction.

The sulfonyl group itself can also be reduced. Common reagents for the reduction of sulfones to sulfides include strong reducing agents like lithium aluminum hydride, although this can sometimes lead to cleavage of the C-S bond. acs.org Reductive desulfonylation, which removes the sulfonyl group entirely, can be achieved with reagents like sodium amalgam or samarium(II) iodide. wikipedia.org

Reactions at the Methanesulfonylmethyl Group

The methanesulfonylmethyl group possesses its own distinct reactivity, primarily centered around the acidity of the methylene (B1212753) protons and the stability of the resulting α-sulfonyl carbanion.

The protons on the methylene carbon adjacent to the sulfonyl group are acidic due to the strong electron-withdrawing nature of the SO₂ group. Treatment with a strong base can deprotonate this position to form a resonance-stabilized α-sulfonyl carbanion. wikipedia.orgbac-lac.gc.ca This carbanion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides and carbonyl compounds. bac-lac.gc.caacs.org This reactivity provides a powerful tool for carbon-carbon bond formation at the benzylic position.

Table 2: Potential Reactions at the Methanesulfonylmethyl Group of this compound

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | 1-(1-Methanesulfonyl-1-alkylethyl)naphthalene |

| Aldol-type reaction | 1. Strong Base (e.g., n-BuLi) 2. Aldehyde (R'CHO) | β-Hydroxy sulfone derivative |

| Michael Addition | 1. Strong Base (e.g., n-BuLi) 2. α,β-Unsaturated carbonyl | 1,4-Addition product |

Note: The reactions in this table are based on the known reactivity of benzylic sulfones and are expected to be applicable to this compound.

Reactions Involving the Sulfur Atom (e.g., Oxidation to sulfone, if applicable)

The sulfur atom in this compound already exists in its highest oxidation state (+6) as part of the sulfonyl group (SO₂). Therefore, further oxidation of the sulfur atom is not a typical transformation for this compound. The primary reactivity associated with the sulfonyl group often involves its role as a good leaving group in nucleophilic substitution reactions or its ability to stabilize adjacent carbanions, as will be discussed in the subsequent section.

However, it is pertinent to consider the synthesis of this compound, which typically involves the oxidation of the corresponding sulfide, 1-(methylthiomethyl)naphthalene. This oxidation is a common method for the preparation of sulfones. A variety of oxidizing agents can be employed for this transformation, with the reaction proceeding through a sulfoxide (B87167) intermediate.

Table 1: Typical Reagents for the Oxidation of Sulfides to Sulfones

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen peroxide (H₂O₂) | Acetic acid, room temperature to reflux |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature |

| Potassium permanganate (B83412) (KMnO₄) | Acetone/water, neutral or acidic pH |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature |

Reactions Involving the Methylene Bridge (e.g., Deprotonation for carbanion formation)

The protons on the methylene bridge of this compound are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. The resulting carbanion is a versatile nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

The stability of this carbanion facilitates reactions such as alkylations, aldol-type condensations, and Michael additions. The choice of base and reaction conditions is crucial for the efficient generation of the carbanion and subsequent reaction with an electrophile.

Table 2: Examples of Reactions Involving the Deprotonation of Aryl Methyl Sulfones

| Reaction Type | Base | Electrophile | Product Type |

| Alkylation | n-Butyllithium (n-BuLi) | Alkyl halide (e.g., CH₃I) | α-Alkylated sulfone |

| Aldol (B89426) Condensation | Sodium hydride (NaH) | Aldehyde or Ketone | β-Hydroxy sulfone |

| Michael Addition | Potassium tert-butoxide (t-BuOK) | α,β-Unsaturated carbonyl | γ-Keto sulfone |

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving sulfonyl compounds have been the subject of numerous studies. While specific mechanistic investigations on this compound are not extensively documented, the general principles derived from studies of analogous aryl methyl sulfones are applicable.

Radical Trapping Experiments (General, applicable to sulfonylation reactions)

In the context of reactions involving the formation or cleavage of bonds to the sulfonyl group, radical intermediates can be generated. Radical trapping experiments are a powerful tool to detect the presence of these transient species. A common radical trap used in organic chemistry is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). If a reaction is suspected to proceed through a radical pathway, the addition of TEMPO can intercept the radical intermediate, forming a stable adduct that can be detected, thereby providing evidence for the proposed mechanism. For instance, in some sulfonylation reactions, the formation of a sulfonyl radical is a key step, which can be confirmed by its trapping with TEMPO.

Isotope Labeling Studies to Elucidate Reaction Mechanisms

Isotope labeling is a sophisticated technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. In the context of this compound, deuterium (B1214612) labeling of the methylene bridge can be employed to study the mechanism of carbanion formation and subsequent reactions.

For example, by performing the deprotonation reaction in the presence of a deuterated solvent or by quenching the carbanion with a deuterium source (e.g., D₂O), the extent and regioselectivity of proton exchange can be determined. This can provide information about the acidity of the methylene protons and the stereochemistry of subsequent reactions. Such studies on aryl methyl sulfones have confirmed that the methyl (or methylene) protons are readily exchanged under basic conditions. nih.gov

Synthetic Utility and Derivatization Strategies for 1 Methanesulfonylmethyl Naphthalene

Chemical Derivatization for Enhanced Functionality

The structure of 1-(methanesulfonylmethyl)naphthalene offers two distinct sites for chemical modification: the aromatic naphthalene (B1677914) ring system and the methanesulfonylmethyl side chain.

The naphthalene ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. youtube.com The directing effects of the 1-(methanesulfonylmethyl) substituent would influence the position of incoming electrophiles. As an alkyl-type substituent, it would be expected to direct incoming electrophiles primarily to the para (4-position) and ortho (8-position) locations on the same ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Methanesulfonylmethyl)-4-nitronaphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(methanesulfonylmethyl)naphthalene |

It is important to note that these are predicted outcomes based on general principles, as specific studies on the electrophilic substitution of this compound are not available.

The methanesulfonylmethyl side chain is the more synthetically versatile handle. Its key transformations are predicated on the formation of the α-sulfonyl carbanion.

Alkylation and Acylation: The carbanion can be readily alkylated with alkyl halides or acylated with acyl chlorides or esters, allowing for the extension of the side chain.

(Naphthyl)-CH⁻-SO₂CH₃ + R-X → (Naphthyl)-CH(R)-SO₂CH₃ + X⁻

Julia-Kocienski Olefination: This is one of the most powerful and widely used reactions for sulfones of this type. wikipedia.orgorganic-chemistry.orgtcichemicals.comresearchgate.net The reaction involves the addition of the sulfone carbanion to an aldehyde or ketone. The resulting intermediate undergoes rearrangement and elimination to form an alkene, typically with high E-selectivity (trans). This would be a highly effective method for converting the side chain into a vinyl group, linking the naphthalene moiety to another molecular fragment via a double bond.

Table 2: The Julia-Kocienski Olefination Pathway

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Deprotonation of this compound with a strong base (e.g., NaHMDS). | Naphthylmethylsulfonyl carbanion |

| 2 | Reaction of the carbanion with an aldehyde (R-CHO). | β-alkoxy sulfone intermediate |

This reaction is a cornerstone of modern organic synthesis, and while its application on this compound itself is not explicitly documented, its success is highly predictable. researchgate.net

Role in the Synthesis of Specific Organic Structures (e.g., Sulfonyl-containing cyclic peroxides)

The synthesis of cyclic peroxides is an area of significant interest due to their biological activity. researchgate.netrsc.org A known method for creating sulfonyl-substituted cyclic ethers involves the intramolecular reaction of sulfone-stabilized carbanions with peroxide functionalities within the same molecule. researchgate.net

A hypothetical route to a sulfonyl-containing cyclic peroxide using this compound could involve the following steps:

Alkylation of the this compound carbanion with a molecule containing both a leaving group and a protected hydroperoxide, for example, a 3-bromopropyl silyl (B83357) peroxide.

Deprotection of the peroxide to reveal the free hydroperoxide.

An intramolecular cyclization where the sulfonyl-stabilized carbanion displaces a hydroxyl group on the peroxide oxygen, forming the cyclic peroxide ring.

This pathway remains speculative, as no literature currently describes the use of this compound in the synthesis of cyclic peroxides.

This compound is a molecule with significant, albeit largely unrealized, synthetic potential. Based on established principles of organic chemistry and the known reactivity of closely related compounds, it can be projected as a useful building block. The methanesulfonylmethyl group serves as a latent nucleophile, ideal for C-C bond formation, particularly through powerful methods like the Julia-Kocienski olefination. The naphthalene core provides a stable aromatic platform that can be functionalized through standard electrophilic substitution reactions. However, the absence of specific examples in the scientific literature for the outlined applications—integration into heterocycles, construction of PAHs, and synthesis of sulfonyl-containing cyclic peroxides—highlights a gap in the exploration of this particular reagent. Future research may yet establish the practical utility of this compound in these and other areas of complex molecule synthesis.

Future Research Trajectories for 1 Methanesulfonylmethyl Naphthalene

Exploration of Novel Synthetic Routes with Improved Efficiency

While classical methods for synthesizing arylmethyl sulfones, such as the oxidation of corresponding sulfides or the alkylation of sulfinate salts, are established, future research will likely focus on developing more efficient, atom-economical, and environmentally benign pathways to 1-(Methanesulfonylmethyl)naphthalene and its analogs. nih.govorganic-chemistry.org

Modern synthetic strategies that avoid harsh reagents and minimize waste are of particular interest. nih.gov Promising avenues for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Recent advances in C-S bond formation offer powerful tools for sulfone synthesis. mdpi.comnih.gov Future work could adapt protocols using palladium, nickel, or copper catalysts to couple a naphthalene-containing precursor with a methanesulfonyl synthon. tandfonline.comorganic-chemistry.org For instance, the coupling of 1-(halomethyl)naphthalene with a methanesulfinate (B1228633) salt or the reaction of a naphthalenemethylboronic acid derivative with a source of sulfur dioxide could be investigated.

Photoredox and Electrochemical Catalysis: These emerging technologies enable the formation of C-S bonds under exceptionally mild conditions, often using visible light or electricity as the driving force. nih.govrsc.orgchemrxiv.org Research could focus on developing a photoredox-catalyzed reaction between a naphthalene (B1677914) derivative and a sulfonyl radical precursor, such as a sulfonyl chloride or sulfonyl hydrazide, to generate this compound. rsc.orgrsc.orgnih.gov Such methods align with the principles of green chemistry by reducing the reliance on high temperatures and stoichiometric reagents. nih.gov

Direct C-H Sulfonylation: Advances in C-H activation and functionalization present a highly attractive, though challenging, route. nih.gov A future goal could be the direct methanesulfonylmethylation of the naphthalene C1-H bond. While direct C-H sulfonylation is known, achieving the desired methylene (B1212753) insertion would require novel catalytic systems capable of this specific transformation.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Potential Challenges |

| Cross-Coupling | 1-(Bromomethyl)naphthalene + Sodium Methanesulfinate | High yields, good functional group tolerance | Requires pre-functionalized starting materials, potential for metal contamination |

| Photoredox Catalysis | 1-Methylnaphthalene + Sulfonyl precursor | Mild conditions, high efficiency, green approach | Substrate scope may be limited, catalyst cost |

| Direct C-H Functionalization | Naphthalene + Methanesulfonylating agent | High atom economy, simplifies synthesis | Regioselectivity control, requires development of novel catalysts |

Development of New Derivatization Methodologies

The structure of this compound offers two primary sites for derivatization: the naphthalene ring and the methylene bridge of the methanesulfonylmethyl group. Future research can exploit the distinct reactivity of these positions to generate a library of novel compounds.

Functionalization of the Naphthalene Ring: The naphthalene core is susceptible to electrophilic aromatic substitution, but controlling regioselectivity can be challenging. researchgate.net Modern transition-metal-catalyzed C-H activation strategies offer a more precise way to introduce functional groups at specific positions. nih.govresearchgate.net Research could explore directing group-assisted C-H functionalization, where the sulfonyl group itself or a pre-installed group at another position on the naphthalene ring directs the introduction of alkyl, aryl, or heteroatom substituents at remote positions like C5 or C8. acs.orgrsc.org

Reactivity of the α-Sulfonyl Carbanion: The protons on the methylene carbon adjacent to the sulfonyl group are acidic and can be removed by a suitable base to form a highly stabilized α-sulfonyl carbanion. researchgate.netacs.org This nucleophilic intermediate is a cornerstone of sulfone chemistry and can be reacted with a wide range of electrophiles. Future studies could explore:

Alkylation and Acylation: Reaction with alkyl halides or acylating agents (like N-acylbenzotriazoles) to introduce new carbon chains or keto functionalities, respectively. researchgate.netbu.edu.eg

Julia-Kocienski Olefination: Reaction of the lithiated sulfone with aldehydes or ketones to form alkenes, a powerful C=C bond-forming reaction. mdpi.comresearchgate.netresearchgate.netnih.gov This would allow the naphthalene moiety to be coupled to other complex molecular fragments.

Michael Additions: Addition of the carbanion to α,β-unsaturated systems to form new C-C bonds in a conjugate fashion. nih.gov

The table below summarizes potential derivatization pathways.

| Reaction Site | Reaction Type | Potential Reagents | Expected Product Type |

| Naphthalene Ring | Directed C-H Functionalization | Alkenes, Alkyl Halides (with Ru/Rh catalyst) | Poly-substituted Naphthalene Derivatives |

| Methylene Bridge | Alkylation | Alkyl Bromides, Epoxides | Elongated Alkyl-Sulfone Chains |

| Methylene Bridge | Acylation | N-Acylbenzotriazoles, Esters | β-Keto Sulfone Derivatives |

| Methylene Bridge | Julia-Kocienski Olefination | Aldehydes, Ketones | Naphthalene-Substituted Alkenes |

Advanced Mechanistic Elucidation of Reactivity Pathways

A deep understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational methods to probe these pathways.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the thermodynamics and kinetics of proposed reaction pathways. mdpi.comacs.org Such studies could be used to:

Model the transition states of C-H activation on the naphthalene ring to rationalize and predict regioselectivity. nih.gov

Investigate the complex multi-step mechanism of reactions involving the α-sulfonyl carbanion, such as the Julia-Kocienski olefination, to understand the factors controlling stereoselectivity. acs.org

Analyze the oxidation pathways of related sulfur compounds to inform the development of new synthetic routes. researchgate.net

Kinetic and Spectroscopic Analysis: Experimental studies, including reaction monitoring by NMR and mass spectrometry, kinetic isotope effect experiments, and trapping of intermediates, can validate computational models. For instance, in photoredox-catalyzed syntheses, time-resolved spectroscopy could help identify transient radical intermediates and elucidate the catalytic cycle. rsc.org Understanding these fundamental mechanisms will enable the rational design of more efficient and selective transformations.

Application in Materials Science and Functional Molecule Design

The unique combination of a planar, π-conjugated naphthalene system and a polar, chemically robust sulfonyl group makes this compound and its derivatives attractive candidates for applications in materials science and medicinal chemistry. nbinno.comthieme-connect.com

Q & A

Q. What advanced analytical techniques quantify trace emissions of this compound in enclosed environments?

- Answer : Deploy thermal desorption GC-MS for air sampling. Calculate emission rates using chamber-based models (e.g., ISO 16000-9). Compare to naphthalene emission protocols, adjusting for sulfonyl group volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.